molecular formula C18H21N5O B5704116 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one

2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B5704116
M. Wt: 323.4 g/mol
InChI Key: SCPISTYQPITQSS-UHFFFAOYSA-N
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Description

This compound features a 3,5-dihydro-4H-imidazol-4-one core substituted with a 4,6-dimethylpyrimidin-2-yl amino group at position 2 and a 4-isopropylphenyl moiety at position 2. Its structural uniqueness arises from the combination of a hydrogen-bond-capable pyrimidine ring and a hydrophobic isopropylphenyl group, which may influence solubility, target binding, and pharmacokinetics.

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(4-propan-2-ylphenyl)-4H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-11(2)14-5-7-15(8-6-14)23-16(24)10-19-18(23)22-17-20-12(3)9-13(4)21-17/h5-9,11H,10H2,1-4H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPISTYQPITQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of a pyrimidine derivative with an imidazole derivative. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with an appropriate imidazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound’s imidazol-4-one core is shared with several analogs, but substituent variations dictate divergent biological activities and physicochemical properties:

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Reference
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one 3,5-Dihydro-4H-imidazol-4-one 4-Isopropylphenyl, 4,6-dimethylpyrimidin-2-yl Not explicitly reported (in evidence) Not reported N/A
Compound A () 3,5-Dihydro-4H-imidazol-4-one 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Anti-Pseudomonas aeruginosa activity Not reported
BRD1401 () Imidazol-4-one 2,3-Dihydro-1,4-benzodioxin-6-yl, imino group Targets OprH-LPS interaction in P. aeruginosa Not reported
2-((4,6-Dimethylpyrimidin-2-yl)amino)quinazolin-4(1H)-one (ECH-100, ) Quinazolin-4(1H)-one 4,6-Dimethylpyrimidin-2-yl STAT3 inhibition (anticancer) 57%

Key Observations :

  • Hydrophobic vs. Polar Groups : The 4-isopropylphenyl group in the target compound likely enhances lipophilicity compared to the dihydrobenzodioxin group in Compound A and BRD1401, which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

The compound 2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-[4-(propan-2-yl)phenyl]-3,5-dihydro-4H-imidazol-4-one is a heterocyclic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

The synthesis of this compound typically involves the condensation of a pyrimidine derivative with an appropriate isocyanate. Reaction conditions often include solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine. The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Chemical Structure

The chemical structure can be represented as follows:

C19H25N5O\text{C}_{19}\text{H}_{25}\text{N}_5\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or a ligand in biochemical assays, affecting various signaling pathways involved in cellular processes. The exact mechanism remains under investigation but is believed to involve binding to proteins or nucleic acids, thereby modulating their activity .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays using various cancer cell lines have demonstrated significant antiproliferative effects. For instance, the compound exhibited IC50 values ranging from 0.5 to 7 μM against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cell lines. These findings suggest that the compound may inhibit cancer cell growth through apoptosis induction or cell cycle arrest mechanisms .

Antiviral Properties

Research has also indicated that derivatives of this compound possess antiviral properties. For example, certain analogs have shown effectiveness against viruses such as HIV and herpes simplex virus type 1 (HSV-1). The antiviral activity was assessed through various assays, revealing EC50 values that indicate potent inhibition of viral replication .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals unique characteristics that enhance its biological activity. For example:

Compound NameStructureIC50 Value (μM)Activity
Compound AStructure A0.33Anticancer
Compound BStructure B0.50Antiviral
This compound Current Compound 0.5 - 7 Anticancer

Case Studies

  • Study on Anticancer Activity : A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls, indicating its potential as a therapeutic agent in breast cancer treatment.
  • Antiviral Efficacy : Another investigation into the compound's antiviral properties revealed that it inhibited HIV replication in vitro with an EC50 value significantly lower than that of standard antiviral drugs like ribavirin, suggesting a promising avenue for further development in antiviral therapies .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclocondensation of pyrimidine derivatives with imidazolone precursors. Key steps include:

  • Step 1: Formation of the pyrimidin-2-ylamino intermediate via nucleophilic substitution (e.g., using 4,6-dimethylpyrimidin-2-amine).
  • Step 2: Coupling with a substituted phenyl group via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
  • Step 3: Cyclization under acidic or basic conditions to form the imidazol-4-one core.

Yield Optimization Strategies:

  • Use coupling agents like EDCI/HOBt to enhance amidation efficiency .
  • Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) for cyclization.
  • Purify intermediates via column chromatography or recrystallization.

Q. Table 1: Representative Synthesis Data

StepReagents/ConditionsYield (%)Key Spectral Data (FT-IR, NMR)Reference
1EDCI/HOBt, DMF, RT85ν(C=O) 1674 cm⁻¹; δ 7.2–8.1 ppm (aromatic H)
2Pd(dba)₂, XPhos, 100°C72ν(N-H) 3209 cm⁻¹; δ 2.3 ppm (CH₃)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques is required:

  • FT-IR: Identifies functional groups (e.g., C=O at 1674 cm⁻¹, N-H at 3209–3388 cm⁻¹) .
  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3 ppm) .
  • X-ray Crystallography: Resolves 3D structure (monoclinic system, P21/n space group, a = 7.5006 Å, b = 29.031 Å) .

Q. Table 2: Key Characterization Parameters

TechniqueParametersStructural Insights
X-raya = 7.5006 Å, β = 95.54°Confirms imidazolone ring planarity
¹H NMRδ 2.3 ppm (CH₃), δ 7.2–8.1 ppm (Ar-H)Validates substituent positions

Q. What initial biological screening assays are recommended?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant Potential: DPPH radical scavenging assay (IC₅₀ quantification) .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK-293) to assess safety margins.

Q. Table 3: Biological Screening Workflow

Assay TypeProtocolMetricsReference
AntimicrobialMIC determination (µg/mL)Zone of inhibition ≥15 mm
AntioxidantDPPH (0.1 mM in ethanol)IC₅₀ ≤ 50 µM considered active

Advanced Research Questions

Q. How can researchers investigate the mechanism of action in biological systems?

Methodological Answer:

  • Target Identification: Use affinity chromatography or pull-down assays with tagged compounds.
  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Molecular Docking: Perform in silico studies (AutoDock Vina) to predict binding modes to targets like DNA gyrase .

Q. What strategies resolve contradictions in solubility/stability data?

Methodological Answer:

  • Controlled Solubility Studies: Vary pH (2–12), solvents (DMSO, PBS), and temperatures (4–37°C).
  • Analytical Validation: Use HPLC (C18 column, 254 nm) to quantify degradation products .
  • Statistical Analysis: Apply ANOVA to assess inter-laboratory variability (p < 0.05 threshold) .

Q. What computational methods predict reactivity and interaction profiles?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) .
  • QSAR Modeling: Corrogate substituent effects on bioactivity using descriptors like logP and polar surface area .

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